Dehydroequol diacetate

描述

Dehydroequol diacetate is a synthetic derivative of dehydroequol, which is a metabolite of daidzein, a phytoestrogen found in soybeans. This compound has garnered attention due to its potential therapeutic and environmental applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dehydroequol diacetate typically involves the acetylation of dehydroequol. The process generally includes the reaction of dehydroequol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the diacetate derivative .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and safety .

化学反应分析

Types of Reactions: Dehydroequol diacetate undergoes various chemical reactions, including:

Reduction: The reduction of this compound can be achieved using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in an organic solvent under mild heating conditions.

Reduction: Sodium borohydride in an alcohol solvent at room temperature.

Substitution: Halogens or alkylating agents in the presence of a base such as potassium carbonate.

Major Products:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

科学研究应用

Dehydroequol diacetate is a compound derived from the metabolism of soy isoflavones, particularly daidzein, and has garnered attention for its potential applications in various fields, particularly in health and medicine. This article explores the scientific research applications of this compound, highlighting its biological effects, therapeutic potentials, and relevant case studies.

Cancer Research

This compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies indicate that equol, the parent compound, can activate both extrinsic and intrinsic apoptotic pathways in various cancer cell lines, suggesting that this compound may share similar properties .

Case Study:

A study demonstrated that equol can inhibit the growth of breast cancer cells by modulating cell cycle progression and apoptosis. This suggests that compounds like this compound could be explored as potential therapeutic agents in cancer treatment.

Cardiovascular Health

Research indicates that dehydroequol may contribute to cardiovascular health by improving endothelial function and reducing oxidative stress. Its antioxidant properties could help mitigate the risk factors associated with cardiovascular diseases.

Case Study:

In a clinical trial involving postmenopausal women, supplementation with soy isoflavones (leading to increased levels of equol) was associated with improved arterial elasticity and reduced blood pressure, highlighting the cardiovascular benefits of such compounds.

Bone Health

This compound may play a role in bone health by mimicking estrogen's effects on bone metabolism. This is particularly relevant for postmenopausal women who are at greater risk for osteoporosis.

Case Study:

A randomized controlled trial found that women consuming soy isoflavones had higher bone mineral density compared to those who did not, suggesting that dehydroequol could be beneficial in preventing bone loss.

Menopausal Symptoms

Due to its phytoestrogenic properties, this compound may alleviate menopausal symptoms such as hot flashes and mood swings.

Case Study:

In a study involving women experiencing menopausal symptoms, those who supplemented with equol reported significant reductions in the frequency and severity of hot flashes compared to a placebo group.

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Research | Induces apoptosis | Reduces proliferation in breast cancer cells |

| Cardiovascular Health | Improves endothelial function | Enhances arterial elasticity |

| Bone Health | Mimics estrogen effects | Increases bone mineral density |

| Menopausal Symptoms | Phytoestrogenic effects | Reduces frequency/severity of hot flashes |

作用机制

The mechanism of action of dehydroequol diacetate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of estrogen receptors, particularly estrogen receptor beta. This modulation can influence various cellular processes, including gene expression and cell proliferation . Additionally, this compound may interact with other molecular pathways, such as those involved in oxidative stress and inflammation .

相似化合物的比较

Dehydroequol: The parent compound from which dehydroequol diacetate is derived.

Hydroxyequols: Hydroxylated derivatives of equol that exhibit similar biological activities.

Phenoxodiol: A synthetic analogue of dehydroequol with potential anticancer properties.

Uniqueness: this compound is unique due to its specific acetylated structure, which can influence its biological activity and chemical reactivity. Compared to its parent compound, dehydroequol, and other similar compounds like hydroxyequols and phenoxodiol, this compound may offer distinct advantages in terms of stability, solubility, and therapeutic potential .

生物活性

Dehydroequol diacetate, a derivative of the isoflavone equol, has garnered attention in recent years due to its potential biological activities, particularly in relation to human health. This article explores its biological activity through various studies, highlighting its effects, mechanisms of action, and implications for health.

Overview of this compound

Dehydroequol is a metabolite of daidzein, an isoflavone found in soy products. The diacetate form enhances its solubility and bioavailability. Research indicates that dehydroequol and its derivatives exhibit estrogenic activity, which may have implications for conditions such as menopause and hormone-related cancers.

1. Estrogenic Activity

This compound has been shown to bind to estrogen receptors, exhibiting selective estrogen receptor modulator (SERM) properties. This activity suggests potential benefits in alleviating menopausal symptoms and reducing the risk of osteoporosis.

- Study Findings : A study demonstrated that this compound significantly increased uterine weight in ovariectomized rats, indicating estrogenic activity (Setchell et al., 2005) .

2. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which can protect cells from oxidative stress.

- Mechanism : It scavenges free radicals and enhances the activity of antioxidant enzymes, contributing to cellular protection against damage (Shin et al., 2024) .

3. Anticancer Effects

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines.

- Case Study : In vitro studies have shown that this compound reduced the growth of breast cancer cells by inducing apoptosis and cell cycle arrest (Mahoney et al., 2014) .

Metabolism and Bioavailability

The metabolism of this compound is crucial for its biological activity. Upon ingestion, it is metabolized by gut microbiota into equol and other metabolites. Studies have shown that only a subset of the population can effectively produce equol from daidzein due to variations in gut microbiota composition.

| Metabolite | Source | Biological Activity |

|---|---|---|

| Dehydroequol | Dihydrodaidzein | Antioxidant, anticancer |

| Equol | Daidzein | Estrogenic, potential health benefits |

| 5-Hydroxy-equol | Unknown | Antioxidant |

Clinical Implications

The potential therapeutic applications of this compound are significant:

- Menopausal Relief : Its estrogen-like effects could help alleviate symptoms associated with menopause.

- Cancer Prevention : Its anticancer properties warrant further investigation into its role in cancer prevention strategies.

属性

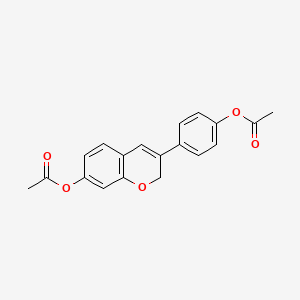

IUPAC Name |

[4-(7-acetyloxy-2H-chromen-3-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSTXUZPCGRBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432371 | |

| Record name | Dehydroequol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81267-66-5 | |

| Record name | 2H-1-Benzopyran-7-ol, 3-[4-(acetyloxy)phenyl]-, 7-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81267-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroequol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。